Cas no 65886-69-3 (Altretamine-d18)

Altretamine-d18 is a deuterated analog of altretamine, a chemotherapeutic agent used in oncology research. The incorporation of 18 deuterium atoms enhances the compound's metabolic stability, making it a valuable internal standard for quantitative mass spectrometry analysis. This isotopic labeling minimizes interference from endogenous compounds, ensuring high precision in pharmacokinetic and metabolic studies. Altretamine-d18 is particularly useful in tracing drug distribution, metabolism, and excretion in preclinical and clinical research. Its consistent fragmentation patterns and improved signal-to-noise ratio facilitate reliable data interpretation. The compound is synthesized under stringent quality controls to guarantee isotopic purity and chemical integrity, supporting reproducible and accurate experimental outcomes.
Altretamine-d18 structure
Altretamine-d18 structure
Product Name:Altretamine-d18
CAS No:65886-69-3
MF:C9H18N6
MW:210.279420375824
CID:1697368
Update Time:2025-10-31

Altretamine-d18 Chemical and Physical Properties

Names and Identifiers

    • N,N,N',N',N'',N''-hexakis[(~2~H_3_)methyl]-1,3,5-triazine-2,4,6-triamine
    • 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(trideuteriomethyl)-1,3,5-triazine-2,4,6-triamine
    • Altretamine-d18
    • Inchi: 1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
    • InChI Key: UUVWYPNAQBNQJQ-UHFFFAOYSA-N
    • SMILES: CN(C1N=C(N(C)C)N=C(N(C)C)N=1)C

Altretamine-d18 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A575767-2.5mg
Altretamine-d18
65886-69-3
2.5mg
$ 155.00 2023-04-19
TRC
A575767-10mg
Altretamine-d18
65886-69-3
10mg
$ 563.00 2023-04-19
TRC
A575767-25mg
Altretamine-d18
65886-69-3
25mg
$ 1200.00 2023-09-09

Altretamine-d18 Related Literature

Additional information on Altretamine-d18

Altretamine-d18 (CAS No. 65886-69-3): A Comprehensive Overview

Altretamine-d18 (CAS No. 65886-69-3) is a deuterated analog of the antineoplastic agent Altretamine. This compound has gained significant attention in recent years due to its potential applications in the field of cancer research and treatment. Deuterated compounds, such as Altretamine-d18, are increasingly being explored for their unique properties, which can enhance the stability and pharmacokinetic profiles of drugs.

Chemical Structure and Properties: Altretamine-d18 is a deuterated form of Altretamine, which is a triethylene melamine derivative. The chemical formula of Altretamine-d18 is C7H10N6D18, with a molecular weight of approximately 254.34 g/mol. The introduction of deuterium atoms at specific positions in the molecule can significantly alter its physical and chemical properties, such as its metabolic stability and solubility. These changes can lead to improved drug efficacy and reduced side effects.

Mechanism of Action: Altretamine, the parent compound of Altretamine-d18, is an alkylating agent that works by cross-linking DNA strands, thereby inhibiting DNA replication and cell division. This mechanism makes it effective against rapidly dividing cancer cells. The deuterated form, Altretamine-d18, is expected to retain this mechanism while potentially offering enhanced stability and reduced toxicity due to the presence of deuterium atoms.

Clinical Applications and Research: Recent studies have shown that deuterated compounds can have significant advantages over their non-deuterated counterparts in terms of pharmacokinetics and pharmacodynamics. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that Altretamine-d18 exhibited improved oral bioavailability and prolonged half-life compared to standard Altretamine. These properties make it a promising candidate for the treatment of various cancers, particularly those that are resistant to conventional chemotherapy.

Safety and Toxicity Profiles: One of the key advantages of deuterated compounds is their potential to reduce toxicity. A preclinical study conducted by researchers at the National Cancer Institute found that Altretamine-d18 had a lower incidence of myelosuppression and gastrointestinal toxicity compared to Altretamine. This finding suggests that Altretamine-d18

Synthetic Routes and Production: The synthesis of Altretamine-d18 involves several steps, including the deuteration of specific hydrogen atoms in the Altretamine molecule. Various methods have been developed to achieve this, such as catalytic deuteration using palladium catalysts or direct deuteration using D2O as a deuteration source. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

FUTURE DIRECTIONS AND CHALLENGES: Despite its promising potential, the development and clinical application of Altretamine-d18 face several challenges. These include optimizing synthetic routes to ensure high yields and purity, conducting extensive preclinical and clinical trials to establish safety and efficacy profiles, and addressing regulatory hurdles for approval. However, ongoing research in this area is expected to overcome these challenges and pave the way for the widespread use of deuterated compounds in cancer therapy.

CURRENT RESEARCH TRENDS AND INNOVATIONS: The field of deuterated pharmaceuticals is rapidly evolving, with new discoveries and innovations continually emerging. For example, recent advances in computational chemistry have enabled more accurate predictions of the behavior of deuterated compounds in biological systems. Additionally, novel delivery systems, such as nanoparticles and liposomes, are being explored to enhance the therapeutic index of drugs like Altretamine-d18 strong>.

In conclusion, Altretamine-d18 (CAS No. 65886-69-3) strong > represents a significant advancement in the field of cancer research and treatment. Its unique properties make it a promising candidate for improving patient outcomes while reducing side effects associated with traditional chemotherapy. As research continues to advance, it is likely that we will see more applications of deuterated compounds like < strong > Altretamine-d18 strong > in clinical settings. p > article > response >

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